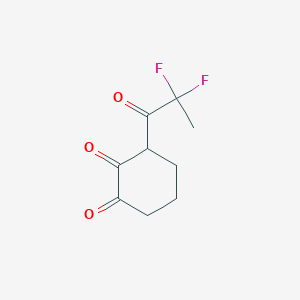

3-(2,2-Difluoropropanoyl)cyclohexane-1,2-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2,2-Difluoropropanoyl)cyclohexane-1,2-dione is a chemical compound with the molecular formula C9H10F2O3 and a molecular weight of 204.17 g/mol . This compound is used primarily for research purposes and is known for its unique structural properties, which include a cyclohexane ring substituted with a difluoropropanoyl group and two keto groups.

Preparation Methods

The synthesis of 3-(2,2-Difluoropropanoyl)cyclohexane-1,2-dione involves several steps. One common method includes the use of simple reagents like dimethyl amino pyridine (DMAP) to facilitate the rearrangement of enol esters to the final triketone molecule . The reaction is typically carried out in a three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and thermometer pocket in a heating water bath

Chemical Reactions Analysis

3-(2,2-Difluoropropanoyl)cyclohexane-1,2-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

Substitution: The difluoropropanoyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(2,2-Difluoropropanoyl)cyclohexane-1,2-dione has several scientific research applications:

Chemistry: It is used as a reference standard in pharmaceutical testing and for the synthesis of new chemical compounds.

Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoropropanoyl)cyclohexane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound’s difluoropropanoyl group and keto groups play a crucial role in its reactivity and interactions with enzymes and other biomolecules. Detailed studies on its mechanism of action are limited, but it is known to inhibit certain enzymes involved in metabolic pathways .

Comparison with Similar Compounds

3-(2,2-Difluoropropanoyl)cyclohexane-1,2-dione can be compared with other similar compounds, such as:

Cyclohexane-1,3-dione derivatives: These compounds share a similar cyclohexane ring structure but differ in their substituents and reactivity.

Triketone herbicides: Compounds like sulcotrione and mesotrione have similar triketone structures and are used as herbicides.

The uniqueness of this compound lies in its difluoropropanoyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Biological Activity

3-(2,2-Difluoropropanoyl)cyclohexane-1,2-dione is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H12F2O2

- Molecular Weight : 224.21 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound may exert its effects through:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways.

- Modulation of Cellular Signaling : The presence of the difluoropropanoyl group may enhance the compound's ability to modulate signaling pathways associated with cell growth and apoptosis.

- DNA Interaction : The structural characteristics allow for potential intercalation with DNA, influencing gene expression.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated:

- Cell Line Studies : The compound has shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The half-maximal inhibitory concentration (IC50) values ranged from 10 to 25 µM depending on the cell type.

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity:

- Bacterial Inhibition : Studies reported that it inhibits the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli with minimum inhibitory concentrations (MICs) around 50 µg/mL.

Study 1: Anticancer Effects

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of cyclohexane-1,2-diones. It was found that derivatives with electron-withdrawing groups like difluoropropanoyl significantly enhanced anticancer activity compared to their non-fluorinated counterparts .

Study 2: Antimicrobial Activity

In a comparative study on antimicrobial agents, this compound was tested against a panel of pathogens. Results indicated that it exhibited broad-spectrum activity and was particularly effective against resistant strains of bacteria .

Comparative Analysis

Properties

Molecular Formula |

C9H10F2O3 |

|---|---|

Molecular Weight |

204.17 g/mol |

IUPAC Name |

3-(2,2-difluoropropanoyl)cyclohexane-1,2-dione |

InChI |

InChI=1S/C9H10F2O3/c1-9(10,11)8(14)5-3-2-4-6(12)7(5)13/h5H,2-4H2,1H3 |

InChI Key |

JJRYZKPQXYYBFD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1CCCC(=O)C1=O)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.